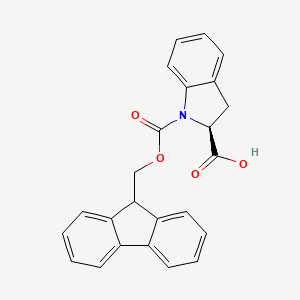

Fmoc-l-indoline-2-carboxylic acid

Description

Fmoc-L-indoline-2-carboxylic acid (CAS 198560-38-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₁₉NO₄, with a molecular weight of 385.4 g/mol and a purity of 97–98% . The compound features a bicyclic indoline core, where the nitrogen atom is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection enhances stability during peptide chain assembly, allowing selective deprotection under mild basic conditions . The compound’s applications span medicinal chemistry and biotechnology, particularly in constructing peptides with constrained conformational flexibility due to the indoline scaffold .

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYAYXBFHLDIRA-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-38-2 | |

| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrotoluene and Diethyl Oxalate Condensation

A patented method (CN102020600A) outlines the synthesis of indole-2-carboxylic acid precursors, which can be hydrogenated to yield indoline derivatives. The process involves:

-

Reactants : Nitrotoluene and diethyl oxalate.

-

Catalyst : Ferrous hydroxide (Fe(OH)₂).

-

Conditions : Condensation under atmospheric distillation, followed by reduction with hydrazine hydrate.

This route achieves a high yield of indole-2-carboxylic acid, which is subsequently hydrogenated to form L-indoline-2-carboxylic acid. The use of hydrazine hydrate introduces challenges due to its toxicity, necessitating rigorous safety protocols in industrial settings.

Alternative Methods for Indoline Core Formation

While the nitrotoluene route is dominant, other approaches include:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling to form indoline rings.

-

Asymmetric Hydrogenation : Enantioselective reduction of indole derivatives using chiral catalysts.

These methods are less commonly applied industrially due to higher costs or lower yields compared to the Fe(OH)₂-catalyzed route.

The introduction of the Fmoc group to L-indoline-2-carboxylic acid is a two-step process involving activation of the amino group followed by Fmoc coupling.

Silylation-Activation Method

A seminal patent (WO1997041093A1) describes a robust method for Fmoc protection using silylation:

-

Silylation : Treat L-indoline-2-carboxylic acid with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (TMS) intermediate.

-

Fmoc Coupling : React the TMS intermediate with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

This method achieves >90% yield under mild conditions (25°C, 2–4 hours) and minimizes racemization, critical for preserving stereochemical integrity.

Direct Fmoc-Cl Reaction

In smaller-scale syntheses, Fmoc-Cl is directly reacted with L-indoline-2-carboxylic acid in the presence of a base (e.g., sodium bicarbonate) in a dioxane-water mixture. However, this approach is less efficient (70–80% yield) and prone to side reactions, such as esterification of the carboxylic acid group.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

-

Base Additives : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates Fmoc-OSu coupling by deprotonating the amine.

-

Microwave Assistance : Reduces reaction time from hours to minutes but risks thermal degradation.

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

Fmoc-l-indoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

Fmoc-L-indoline-2-carboxylic acid is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. This allows for the stepwise assembly of peptides while maintaining the integrity of sensitive functional groups .

Mechanism of Action

During SPPS, the Fmoc group can be easily removed under mild basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions with other amino acids. This selective protection is crucial for achieving high fidelity in peptide synthesis, especially when constructing complex sequences .

Drug Development

Indole-Based Pharmaceuticals

this compound serves as a key building block in the development of indole-containing pharmaceuticals, which exhibit diverse biological activities, including anti-cancer and anti-inflammatory properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Case Study: Anticancer Activity

Recent research has demonstrated that derivatives of this compound possess significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

Synthesis of Complex Organic Molecules

The stability and reactivity of this compound facilitate the synthesis of intricate organic molecules. Researchers utilize this compound to create various derivatives that can serve as intermediates in synthetic pathways .

Types of Reactions

this compound can undergo several chemical reactions:

- Oxidation: The indoline ring can be oxidized to form indole derivatives.

- Reduction: The carbonyl group can be reduced to alcohol derivatives.

- Substitution: The Fmoc group can be substituted with other functional groups.

Bioconjugation

Enhancing Drug Delivery Systems

In bioconjugation techniques, this compound is employed to attach biomolecules to surfaces or other molecules. This application is crucial for improving the efficacy of drug delivery systems by enhancing the targeting and release profiles of therapeutic agents .

Analytical Chemistry

Studying Indole Derivatives

this compound is also used in analytical methods to study the behavior and interactions of indole derivatives in various environments. Its application in chromatography and mass spectrometry aids researchers in understanding the chemical properties and biological activities of related compounds .

Mechanism of Action

The mechanism of action of Fmoc-l-indoline-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the indoline-2-carboxylic acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Fmoc-L-indoline-2-carboxylic acid and related compounds:

*Note: Fmoc-L-octahydroindole-2-carboxylic acid has multiple stereoisomers (e.g., CAS 130309-37-4 for (2S,3aS,7aS)-stereochemistry) .

Biological Activity

Overview

Fmoc-l-indoline-2-carboxylic acid is a compound widely utilized in organic synthesis, particularly in peptide synthesis. Its primary role is as a protecting group for amino acids during the solid-phase peptide synthesis (SPPS) method. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and applications in scientific research.

Target and Mode of Action

This compound primarily interacts with the amine group of amino acids, forming a carbamate that protects the amino group during peptide synthesis. This selective binding is crucial for preventing unwanted side reactions, thus enhancing the efficiency and fidelity of peptide construction.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involved in protein synthesis. By protecting the amine group, it allows for stepwise assembly of peptides without interference from other reactive groups. Additionally, this compound can affect enzyme activity by modulating specific enzymes involved in peptide synthesis.

Cellular Effects

This compound has been shown to impact various cellular processes:

- Cell Signaling: The compound may influence signaling pathways by altering the availability of active peptides.

- Gene Expression: Its role in peptide synthesis can indirectly affect gene expression patterns through the availability of signaling molecules.

- Metabolism: The efficiency of peptide synthesis can influence metabolic pathways within cells.

Stability and Temporal Effects

In laboratory settings, the stability of this compound can be affected by environmental factors such as temperature and light exposure. Long-term studies indicate that maintaining optimal storage conditions is essential for preserving its efficacy in biochemical applications.

Research Applications

This compound has diverse applications across various fields:

- Chemistry: It is extensively used in the synthesis of peptides and complex organic molecules.

- Biology: The compound aids in studying protein-protein interactions and enzyme mechanisms.

- Medicine: Research is ongoing into its potential therapeutic properties, including anticancer activities.

- Industry: It plays a significant role in pharmaceutical production and fine chemicals.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives, including this compound, as novel therapeutic agents:

-

HIV-1 Integrase Inhibitors:

Compound IC50 (μM) Mechanism 3 12.41 Strand transfer inhibition 20a 0.13 Enhanced binding to integrase RAL 0.06 Positive control - Anticancer Activity:

Q & A

Q. What are the optimal synthetic routes for Fmoc-L-indoline-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves hydrogenation of indole-2-carboxylic acid derivatives or Reissert compound methodologies. For example, indoline-2-carboxylic acid can be synthesized via catalytic hydrogenation of indole-2-carboxylic acid using palladium catalysts under controlled pressure . Subsequent Fmoc protection is achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic aqueous-organic biphasic system to minimize racemization. Reaction pH (maintained at 8–9) and temperature (0–4°C) are critical for preserving stereochemical integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

Characterization requires a combination of analytical techniques:

- HPLC : Reverse-phase HPLC with UV detection (254 nm) using a C18 column and acetonitrile/water gradient elution to assess purity (>95% recommended for peptide synthesis) .

- NMR : H-NMR in deuterated DMSO or CDCl₃ to confirm the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and indoline backbone (δ 3.5–4.5 ppm for α-proton) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₄H₂₅NO₄, theoretical 391.45 g/mol) .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

Common methods include:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate unreacted Fmoc-Cl or indoline intermediates .

- Recrystallization : Use of acetonitrile/ether (4:1) to isolate crystalline product, improving purity to >97% .

- Acid-Base Extraction : For crude mixtures, sequential washing with 1 M HCl (to remove unreacted amine) and saturated NaHCO₃ (to eliminate acidic impurities) .

Advanced Research Questions

Q. How does the steric hindrance of the indoline ring affect coupling efficiency in solid-phase peptide synthesis (SPPS)?

The rigid indoline scaffold can reduce coupling efficiency due to restricted accessibility of the α-amine. To mitigate this:

- Use double coupling protocols with HOBt/DIC activation in DMF, extending reaction times to 2–4 hours .

- Optimize resin swelling with dichloromethane (DCM) before coupling to enhance reagent penetration .

- Monitor coupling completion via Kaiser test or in-situ FTIR for real-time analysis of Fmoc deprotection .

Q. What experimental conditions stabilize this compound against decomposition during storage?

- Storage Temperature : –20°C in amber vials under argon to prevent hydrolysis of the Fmoc group .

- Solvent Compatibility : Avoid prolonged exposure to acetic acid, which accelerates decomposition via esterification .

- Moisture Control : Use molecular sieves (3Å) in storage containers to maintain <0.1% water content .

Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?

Discrepancies often arise from varying solvent polarities and measurement techniques. A systematic approach includes:

Q. What strategies improve low yields in this compound-mediated peptide cyclization?

Low yields (<50%) in macrocyclization often stem from competing oligomerization. Solutions include:

Q. How can computational modeling predict the compatibility of this compound in non-standard peptide backbones?

- Molecular Dynamics (MD) Simulations : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess steric clashes or hydrogen-bonding disruptions caused by the indoline ring .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate rotational barriers around the α-carbon, which influence conformational stability .

Q. What analytical methods quantify trace impurities (e.g., diastereomers) in this compound batches?

- Chiral HPLC : Use a Chirobiotic T column with ethanol/heptane (90:10) to resolve enantiomeric impurities (<0.5%) .

- LC-MS/MS : MRM transitions (e.g., m/z 391 → 165 for Fmoc cleavage) to detect hydrolyzed byproducts .

Q. How does this compound prevent aggregation in amyloidogenic peptide sequences?

The indoline ring disrupts β-sheet formation via steric hindrance. Validate using:

- Thioflavin T Assays : Measure reduced fluorescence in Aβ(1–42) peptides modified with indoline residues .

- TEM Imaging : Compare fibril morphology in modified vs. unmodified peptides .

Methodological Notes

- Safety : Always use NIOSH-approved respirators (P95 filters) and nitrile gloves during synthesis to mitigate inhalation/dermal exposure risks .

- Data Validation : Cross-reference NMR assignments with PubChem CID entries (e.g., CID 129630604) to confirm structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.